molecular formula C23H25N5O3S B2656648 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea CAS No. 941974-70-5

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea

Cat. No.: B2656648
CAS No.: 941974-70-5
M. Wt: 451.55
InChI Key: YGCNWZMEUKKQGS-UHFFFAOYSA-N
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Description

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is a complex organic compound that integrates multiple functional groups, including a piperazine ring, a thiazole ring, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine to form 1-(2-methoxyphenyl)piperazine.

    Thiazole Ring Formation: The next step involves the synthesis of the thiazole ring. This can be achieved by reacting 4-methylthiazole-2-carboxylic acid with the piperazine derivative under dehydrating conditions.

    Coupling with Phenylurea: The final step involves coupling the thiazole-piperazine intermediate with phenyl isocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic agent for conditions such as cancer, neurological disorders, and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: A simpler structure with similar biological activity.

    4-Methylthiazole-2-carboxylic acid: A precursor in the synthesis of the target compound.

    Phenylurea derivatives: A class of compounds with diverse biological activities.

Uniqueness

1-(5-(4-(2-Methoxyphenyl)piperazine-1-carbonyl)-4-methylthiazol-2-yl)-3-phenylurea is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c1-16-20(32-23(24-16)26-22(30)25-17-8-4-3-5-9-17)21(29)28-14-12-27(13-15-28)18-10-6-7-11-19(18)31-2/h3-11H,12-15H2,1-2H3,(H2,24,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCNWZMEUKKQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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